molecular formula C10H18O3 B13297561 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B13297561
M. Wt: 186.25 g/mol
InChI Key: GQGRANWPOFWETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It contains a six-membered cyclohexane ring substituted with an ethoxy group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of 2-methylcyclohexanone with ethyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursor, followed by esterification and hydrolysis steps. The use of catalysts such as palladium on carbon (Pd/C) and reaction conditions like elevated pressure and temperature are common in these processes.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Ethoxy-2-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Methylcyclohexanecarboxylic acid: Similar structure but lacks the ethoxy group, leading to different chemical and biological properties.

    2-Ethylcyclohexanecarboxylic acid: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.

    Cyclohexanecarboxylic acid: Lacks both the ethoxy and methyl groups, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethoxy-2-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-3-13-10(9(11)12)7-5-4-6-8(10)2/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

GQGRANWPOFWETQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCC1C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.